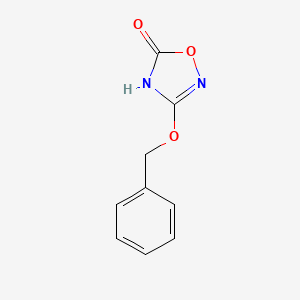

3-Benzyloxy-1,2,4-oxadiazol-5(4H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Benzyloxy-1,2,4-oxadiazol-5(4H)-one is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in various scientific research fields. It is a five-membered ring compound that contains an oxygen and nitrogen atom in its structure. This compound has been shown to possess a wide range of biological activities, making it an attractive target for researchers.

Wissenschaftliche Forschungsanwendungen

Precursor and Protecting Group in Amidine Synthesis

3-Benzyloxy-1,2,4-oxadiazol-5(4H)-one and its derivatives, such as 1,2,4-oxadiazolin-5-ones, are significant in the synthesis of amidines. They act as precursors and protecting groups for amidine moieties. These compounds can be synthesized from amidoximes or via cycloaddition of nitrile oxides to trichloroacetonitrile followed by hydrolysis. The protecting groups are easily removed by hydrogenation, releasing the parent amidine. This facilitates the synthesis of N-alkyl amidines (Bolton et al., 1995).

Synthesis of 1,2,4-Oxadiazolidine-3,5-dione

A convenient synthesis method for 1,2,4-oxadiazolidine-3,5-dione has been reported, involving debenzylation of 3-benzyloxy-1,2,4-oxadiazol-5(4H)-one. This synthesis is notable for using nonhazardous and commercially available reagents, contrasting with previously known procedures (Patrice et al., 1991).

Binding Ligands in Supramolecular Complexes

1,2,4-Oxadiazol-5-ones, including 3-aryl derivatives, have been used as binding ligands in supramolecular complexes. The formation of non-covalent complexes between acidic 3-aryl-1,2,4-oxadiazol-5-ones and an imidazoline base has been demonstrated, showing their potential in supramolecular chemistry (Reichert et al., 2001).

Kinetic and Theoretical Study of Monocyclic Rearrangements

A combined kinetic and theoretical study on the monocyclic rearrangements of heterocycles (MRH) involving 3-benzoyl-5-phenyl-1,2,4-oxadiazole and its derivatives has been performed. This study provides insights into the interconversion processes and factors affecting the activation barriers in these reactions (Bottoni et al., 2004).

Synthesis and Evaluation in Medicinal Chemistry

1,2,4-Oxadiazoles, including 3-aryl-5-aryl derivatives, have been studied for their potential in drug discovery, especially as apoptosis inducers. These compounds have been identified through cell-based assays and further investigated for their molecular targets in anticancer drug research (Cai et al., 2006).

Synthesis and Application in Material Chemistry

The synthesis of 3,5-diaryl substituted 1,2,4-oxadiazoles, employing gem-dibromomethylarenes, is a method that could have significant applications in both medicinal and material chemistry. This technique represents a versatile approach in the synthesis of various molecules of importance in these fields (Vinaya et al., 2019).

Corrosion Inhibition

Synthesized oxadiazole derivatives have been evaluated as agents for controlling mild steel dissolution. Their high efficiency as corrosion inhibitors has been demonstrated through various techniques, indicating their potential in materials science and engineering (Kalia et al., 2020).

Eigenschaften

IUPAC Name |

3-phenylmethoxy-4H-1,2,4-oxadiazol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c12-9-10-8(11-14-9)13-6-7-4-2-1-3-5-7/h1-5H,6H2,(H,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHCWDJBEVKIOGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NOC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Benzyloxy-1,2,4-oxadiazol-5(4H)-one | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(5-Quinoxalin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)-1H-pyrimidine-2,4-dione](/img/structure/B2942257.png)

![1-Cyclopentyl-3-[(2-ethylpiperidin-1-yl)carbonyl]-1H-pyrazol-4-amine](/img/structure/B2942260.png)

![N-[2-[[Cyano(cyclopropyl)methyl]amino]-2-oxoethyl]-3,5-dimethylbenzamide](/img/structure/B2942262.png)

![ethyl 2-[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoate](/img/structure/B2942264.png)

![4-[(3-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)butanamide](/img/structure/B2942267.png)

![8-(3,4-dimethylphenyl)-3-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2942275.png)

![Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperidine-4-carboxylate](/img/structure/B2942276.png)

![2-Methoxy-5-(5-(pyridin-4-YL)-1H-benzo[D]imidazol-1-YL)phenol](/img/structure/B2942277.png)

![3-bromo-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)benzamide](/img/structure/B2942278.png)

![(Z)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2942280.png)